molecular formula C14H20N4 B5682237 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline

3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline

Cat. No. B5682237
M. Wt: 244.34 g/mol
InChI Key: VRUMVQMXKHYYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline, also known as ITD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITD-1 is a triazole-based small molecule inhibitor that has been shown to inhibit the activity of a key protein involved in the regulation of cell division and proliferation.

Mechanism of Action

3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits the activity of TACC3 by binding to a specific region of the protein called the TACC domain. This binding prevents TACC3 from interacting with other proteins involved in the regulation of cell division and proliferation, leading to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have a selective inhibitory effect on TACC3, with little to no effect on other proteins involved in cell division and proliferation. This selectivity makes it a promising candidate for targeted cancer therapy. In addition, 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its selectivity for TACC3, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the potential side effects of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline and its long-term safety profile.

Future Directions

There are several future directions for research on 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline. One area of interest is the development of more soluble analogs of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline that can be more easily administered in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline treatment. Finally, more research is needed to fully understand the potential applications of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline in neurodegenerative diseases and other areas of medicine.

Synthesis Methods

The synthesis of 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with isopropyl acetoacetate to form 3-(3-nitrophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with hydrazine hydrate to form 3-(3-amino-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carbaldehyde. The final step involves the reaction of this intermediate with N,N-dimethylaniline and sodium triacetoxyborohydride to form 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline.

Scientific Research Applications

3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been extensively studied for its potential applications in cancer research. The protein that 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline inhibits, called TACC3, is overexpressed in many types of cancer and is involved in the regulation of cell division and proliferation. Inhibition of TACC3 by 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has been shown to significantly reduce the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline has also been studied for its potential applications in neurodegenerative diseases, as TACC3 has been implicated in the regulation of axon growth and regeneration.

properties

IUPAC Name

N,N-dimethyl-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-10(2)13-15-14(18(5)16-13)11-7-6-8-12(9-11)17(3)4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUMVQMXKHYYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)C2=CC(=CC=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline

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